molecular formula C13H15N5O2 B11117880 (5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11117880
M. Wt: 273.29 g/mol
InChI Key: VFTJOBXCKAGFBS-UHFFFAOYSA-N
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Description

2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE is a heterocyclic compound that features a combination of oxazole, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., manganese dioxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: An analog with the nitrogen atom in position 2.

    Thiazole: An analog with the oxygen replaced by sulfur.

    Benzoxazole: Where the oxazole is fused to a benzene ring.

    Oxazoline: Which has one double bond reduced.

    Oxazolidine: Which has both double bonds reduced.

Uniqueness

2-[4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE is unique due to its specific combination of oxazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H15N5O2/c1-10-9-11(16-20-10)12(19)17-5-7-18(8-6-17)13-14-3-2-4-15-13/h2-4,9H,5-8H2,1H3

InChI Key

VFTJOBXCKAGFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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